Welcome to the BenchChem Online Store!
molecular formula C15H12N2O3S B8617652 methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)benzoate

Cat. No. B8617652
M. Wt: 300.3 g/mol
InChI Key: RYMPZZXTASGUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130223

Procedure details

5 g of 2-amino-5-methyl-3-ethoxycarbonyl-thiophene is dissolved with 2.7 g of methyl 4-cyanobenzoate in 40 ml of dioxane. Gaseous HCl is then passed through the solution for 5 hours. After customary working up, 6 g of methyl 4-(3,4-dihydro-4-oxo-6-methyl-thieno-[2,3-d]-pyrimidin-2-yl)-benzoate are obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:12])=[CH:5][C:6]=1[C:7]([O:9]CC)=O.[C:13]([C:15]1[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=1)#[N:14].Cl>O1CCOCC1>[O:9]=[C:7]1[NH:14][C:13]([C:15]2[CH:24]=[CH:23][C:18]([C:19]([O:21][CH3:22])=[O:20])=[CH:17][CH:16]=2)=[N:1][C:2]2[S:3][C:4]([CH3:12])=[CH:5][C:6]1=2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC(=CC1C(=O)OCC)C
Name
Quantity
2.7 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(N=C(N1)C1=CC=C(C(=O)OC)C=C1)SC(=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 119.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.